molecular formula C14H15N3O5S B8632058 3-Amino-4-(2-methoxyanilino)-5-sulfamoylbenzoic acid CAS No. 61658-46-6

3-Amino-4-(2-methoxyanilino)-5-sulfamoylbenzoic acid

Cat. No. B8632058
CAS RN: 61658-46-6
M. Wt: 337.35 g/mol
InChI Key: RVYCCWCQCQYKLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
COc1ccccc1Nc1c([N+](=O)[O-])cc(C(=O)O)cc1S(N)(=O)=O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
NS(=O)(=O)c1cc(C(=O)O)cc([N+](=O)[O-])c1Nc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:1][O:2][c:3]1[c:4]([NH:5][c:6]2[c:7]([N+:19]([O-:20])=[O:21])[cH:8][c:9]([C:10](=[O:11])[OH:12])[cH:13][c:14]2[S:15]([NH2:16])(=[O:17])=[O:18])[cH:22][cH:23][cH:24][cH:25]1.[NH:26]([c:27]1[c:28]([S:29](=[O:30])(=[O:31])[NH2:32])[cH:33][c:34]([C:35]([OH:36])=[O:37])[cH:38][c:39]1[N+:40]([O-:41])=[O:42])[c:43]1[cH:44][cH:45][cH:46][cH:47][cH:48]1>>[CH3:1][O:2][c:3]1[c:4]([NH:5][c:6]2[c:7]([NH2:19])[cH:8][c:9]([C:10](=[O:11])[OH:12])[cH:13][c:14]2[S:15]([NH2:16])(=[O:17])=[O:18])[cH:22][cH:23][cH:24][cH:25]1

Inputs

Step One
Name
COc1ccccc1Nc1c([N+](=O)[O-])cc(C(=O)O)cc1S(N)(=O)=O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COc1ccccc1Nc1c([N+](=O)[O-])cc(C(=O)O)cc1S(N)(=O)=O
Name
NS(=O)(=O)c1cc(C(=O)O)cc([N+](=O)[O-])c1Nc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
NS(=O)(=O)c1cc(C(=O)O)cc([N+](=O)[O-])c1Nc1ccccc1

Outcomes

Product
Name
Type
product
Smiles
COc1ccccc1Nc1c(N)cc(C(=O)O)cc1S(N)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.